molecular formula C7H10O2S B3005839 1-(3-Methylthiophen-2-yl)ethane-1,2-diol CAS No. 1555852-04-4

1-(3-Methylthiophen-2-yl)ethane-1,2-diol

Cat. No.: B3005839
CAS No.: 1555852-04-4
M. Wt: 158.22
InChI Key: FMTZGSUCDJIDPS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

IEPOX-1 exhibits a three-dimensional structure with distinct stereochemistry. The erythro and threo diastereomers are notable. In the erythro isomer, the epoxy ring proton cis to the methine hydroxy group experiences a significant downfield shift in the 1H NMR spectrum. The 13C NMR data further confirm the major product as the erythro diastereomer. The threo diastereomer is the minor product .

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,8-9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTZGSUCDJIDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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